

Orelabrutinib clinical trial validation ICP-CL-00102

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Compound Focus: Orelabrutinib

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Orelabrutinib Clinical Trial Overview

The ICP-CL-00102 trial was a pivotal multicenter, open-label, phase I/II study in China that evaluated **Orelabrutinib** for treating Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL) [1].

- **Patient Profile:** 106 patients aged 18-75 with R/R MCL who had received 1-4 prior lines of therapy [1] [2].
- **Intervention:** **Orelabrutinib** was administered orally, with patients in the first stage randomized to receive either 100 mg twice daily or 150 mg once daily, and additional patients in the second stage receiving 150 mg once daily [1].
- **Primary Endpoint:** Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) [1].
- **Key Secondary Endpoints:** Included investigator-assessed ORR, Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS) [1].

Efficacy Comparison: Orelabrutinib vs. Zanubrutinib

The following table summarizes the key efficacy outcomes from the ICP-CL-00102 trial for **Orelabrutinib** and the BGB-3111-206 trial for Zanubrutinib, based on an indirect comparison analysis [1] [2].

Efficacy Outcome	Orelabrutinib (ICP-CL-00102)	Zanubrutinib (BGB-3111-206)
Median Follow-up	23.8 months [1]	35.3 months [1]
Overall Response Rate (ORR)	82.1% [2]	83.7% [1]

| **Complete Response (CR) Rate** | 27.4% (from one analysis) [1] 42.9% - 53.8% (from other analyses) [3] [4] | 77.9% [1] | | **Median PFS** | 22.0 months [1] | 33.0 months [1] | | **12-month PFS Rate** | 65.1% [2] | 77.5% [2] | | **24-month PFS Rate** | 46.5% [2] | 63.9% [2] | | **24-month OS Rate** | 74.3% [1] | 83.7% [1] | | **Hazard Ratio (HR) for PFS** | Reference | 0.54 (95% CI: 0.34–0.86) [1] |

This comparative data is derived from a **Matching-Adjusted Indirect Comparison (MAIC)**, a validated statistical method used to estimate comparative treatment effects when head-to-head trials are not available [1]. The analysis indicated that **Zanubrutinib was associated with a statistically significant improvement in PFS** compared to **Orelabrutinib** [1].

Detailed Experimental Protocol

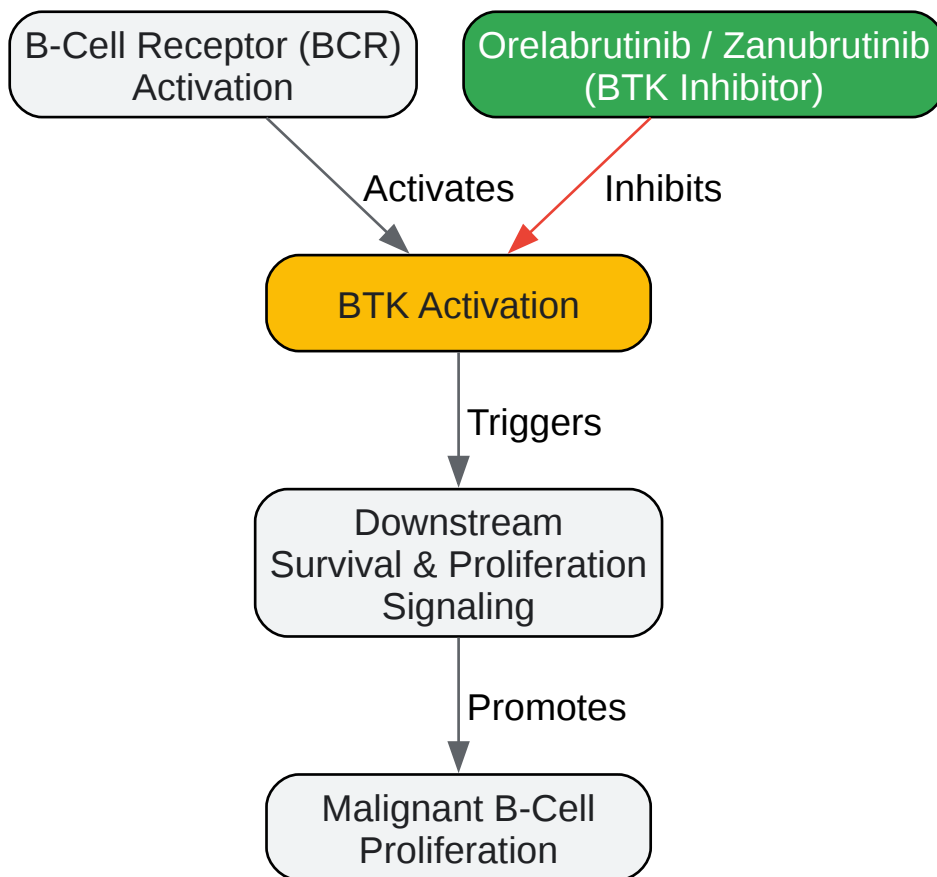
For fellow researchers, here is a detailed breakdown of the methodologies from the trials used in the comparison.

Aspect	Orelabrutinib (ICP-CL-00102)	Zanubrutinib (BGB-3111-206)
Study Design	Multicenter, open-label, phase I/II study [1].	Multicenter, single-arm, phase II study [1].
Key Eligibility	1-4 prior lines of therapy; ECOG PS 0-2 [1].	1-5 prior lines of therapy; ECOG PS \leq 2 [1].
Treatment Regimen	100 mg BID or 150 mg QD until disease progression, unacceptable toxicity, or study withdrawal [1].	160 mg BID until disease progression, unacceptable toxicity, death, or consent withdrawal [1].
Response Assessment	Computed Tomography (CT)-based assessments [1].	Combined PET- and CT-based assessments [1].

Aspect	Orelabrutinib (ICP-CL-00102)	Zanubrutinib (BGB-3111-206)
Comparison Methodology	Aggregated data from the published study was used for the indirect comparison [1].	Individual Patient Data (IPD) was adjusted using MAIC to match the patient profile of the Orelabrutinib trial [1].

BTK Inhibitor Mechanism of Action

The following diagram illustrates the mechanism of Bruton's Tyrosine Kinase (BTK) inhibitors in treating B-cell malignancies.



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This diagram shows that both **Orelabrutinib** and Zanubrutinib work by selectively and covalently binding to the BTK enzyme, thereby inhibiting BCR signaling and leading to reduced proliferation and increased cell death of malignant B-cells [1].

Interpretation & Key Considerations

- **Efficacy Trends:** The compiled data suggests a trend favoring Zanubrutinib, particularly in PFS and CR rates [1]. The 24-month OS rate was also numerically higher for Zanubrutinib (83.7% vs. 74.3%), though this difference was not statistically significant [1].
- **Methodological Note:** The absence of head-to-head randomized trials means these findings are estimates. The MAIC, while robust, relies on the assumption that all key prognostic factors were identified and balanced [1]. Differences in response assessment methods (CT-based for **Orelabrutinib** vs. combined PET/CT for Zanubrutinib) may also influence the results, particularly the CR rates [1].
- **Safety Profile:** While not the focus of this query, a separate analysis notes that **Orelabrutinib** has a manageable toxicity profile, with hematological events being common but low rates of severe non-hematological toxicities [3].

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